molecular formula C7H7BrCl2N2 B13679183 3-Bromo-5-chlorobenzimidamide Hydrochloride

3-Bromo-5-chlorobenzimidamide Hydrochloride

Cat. No.: B13679183
M. Wt: 269.95 g/mol
InChI Key: DRKDQBYYJVCYBC-UHFFFAOYSA-N
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Description

3-Bromo-5-chlorobenzimidamide Hydrochloride is a chemical compound with significant applications in organic synthesis and scientific research. It is known for its unique structure, which includes both bromine and chlorine substituents on a benzimidamide core, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chlorobenzimidamide Hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chlorobenzimidamide Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

3-Bromo-5-chlorobenzimidamide Hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chlorobenzimidamide Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-chlorobenzaldehyde: This compound shares a similar structure but has an aldehyde group instead of an amide group.

    3-Bromo-5-chlorobenzoic acid: Similar structure with a carboxylic acid group.

    3-Bromo-5-chlorobenzonitrile: Contains a nitrile group instead of an amide group.

Uniqueness

3-Bromo-5-chlorobenzimidamide Hydrochloride is unique due to its specific combination of bromine and chlorine substituents on a benzimidamide core. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H7BrCl2N2

Molecular Weight

269.95 g/mol

IUPAC Name

3-bromo-5-chlorobenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C7H6BrClN2.ClH/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,(H3,10,11);1H

InChI Key

DRKDQBYYJVCYBC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)C(=N)N.Cl

Origin of Product

United States

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